molecular formula C6H14ClNO2 B6170785 rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-ol hydrochloride, trans CAS No. 2743608-15-1

rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-ol hydrochloride, trans

Cat. No.: B6170785
CAS No.: 2743608-15-1
M. Wt: 167.6
InChI Key:
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Description

The compound rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-ol hydrochloride, trans is an organic compound with a unique structure. It contains a 2,2-dimethyloxolane ring, an amino group, and a hydroxyl group, making it an interesting subject for various chemical studies. This compound exists as a racemic mixture, meaning it has two enantiomers in equal proportions. Each enantiomer is a mirror image of the other but cannot be superimposed.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the oxolane ring, followed by the introduction of the amino and hydroxyl groups. A common synthetic route starts with the cyclization of a suitable diene or dienophile in the presence of a catalyst. The reaction conditions often require mild temperatures and a controlled environment to ensure the correct stereochemistry.

Industrial Production Methods

On an industrial scale, the production of this compound is achieved through a series of well-optimized steps. Starting with bulk chemicals, manufacturers employ processes like catalytic hydrogenation, enzymatic resolution, and crystallization to obtain the desired product with high purity. The use of advanced separation techniques ensures the isolation of the racemic mixture effectively.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

  • Reduction: : Reduction reactions can further modify the amino group or reduce the oxolane ring to a more saturated structure.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the amino group, introducing various functional groups.

Common Reagents and Conditions

Oxidation typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions might use hydrogen gas in the presence of a palladium catalyst. For substitution reactions, reagents such as alkyl halides under basic conditions are commonly used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents. For instance, oxidation can yield ketones or aldehydes, while substitution can introduce alkyl or acyl groups at the amino site.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and synthesis pathways.

Biology

In biological studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound’s derivatives are studied for their potential therapeutic effects. Researchers are exploring its applications in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and specialty chemicals. Its stability and reactivity make it a versatile intermediate in manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. In biochemical pathways, it may act as a substrate or inhibitor of enzymes. The oxolane ring and amino group are crucial for its binding affinity and specificity. By engaging in hydrogen bonding and van der Waals interactions, the compound can influence the activity of biological macromolecules, affecting metabolic and signaling pathways.

Comparison

When compared to similar compounds, rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-ol hydrochloride, trans stands out due to its unique combination of functional groups. Other compounds may have variations in the ring structure or substituents, leading to different reactivity and applications.

List of Similar Compounds

  • 4-amino-2,2-dimethylbutan-3-ol hydrochloride

  • trans-4-amino-2,2-dimethyl-1,3-dioxolane

  • 3-amino-2,2-dimethyloxane

By understanding its preparation, reactions, and applications, researchers can harness the potential of this compound in various scientific and industrial fields.

Properties

CAS No.

2743608-15-1

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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